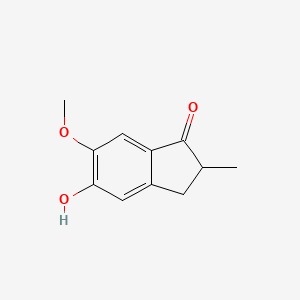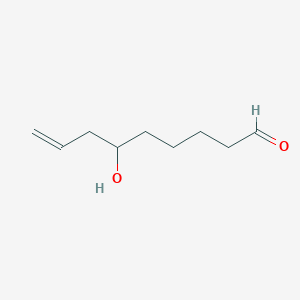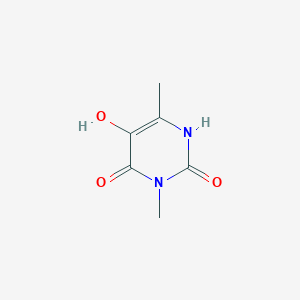![molecular formula C19H16N2O3 B14268771 N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide CAS No. 168783-11-7](/img/structure/B14268771.png)
N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide is an organic compound with the molecular formula C19H17NO3. This compound is characterized by the presence of a naphthalene ring and a nitrobenzamide group, making it a significant molecule in various chemical and biological research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide typically involves the reaction of 1-naphthylamine with 4-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in an acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-aminobenzamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The naphthalene ring may also facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-Naphthyl)ethylenediamine: Used in the quantitative analysis of nitrate and nitrite in water samples.
5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide: Investigated for its pharmacological properties.
®-(+)-1-(1-Naphthyl)ethylamine: Used as a chiral building block in organic synthesis.
Uniqueness
N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide is unique due to its combination of a nitrobenzamide group and a naphthalene ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
168783-11-7 |
|---|---|
Molekularformel |
C19H16N2O3 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
N-[(1R)-1-naphthalen-1-ylethyl]-4-nitrobenzamide |
InChI |
InChI=1S/C19H16N2O3/c1-13(17-8-4-6-14-5-2-3-7-18(14)17)20-19(22)15-9-11-16(12-10-15)21(23)24/h2-13H,1H3,(H,20,22)/t13-/m1/s1 |
InChI-Schlüssel |
ZENMOJSGZOIEOF-CYBMUJFWSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


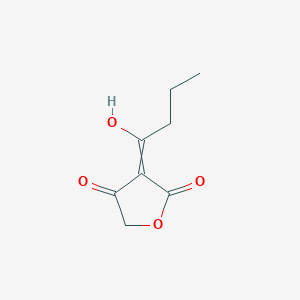
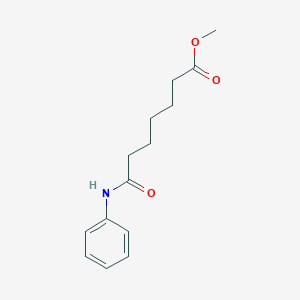
![1-[(Naphthalen-1-yl)methyl]isoquinoline](/img/structure/B14268704.png)
![7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate](/img/structure/B14268707.png)
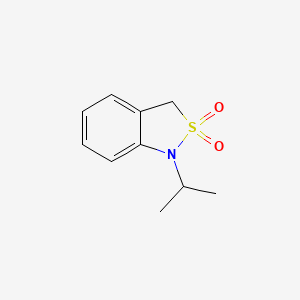

![Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate](/img/structure/B14268726.png)
![5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14268749.png)
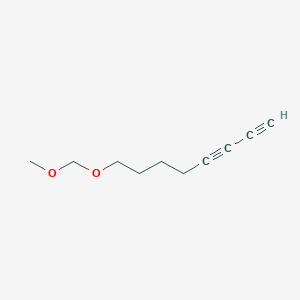
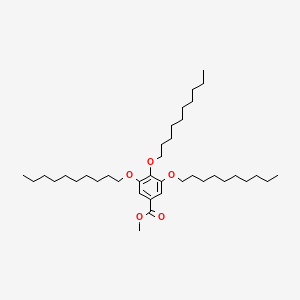
![Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B14268765.png)
